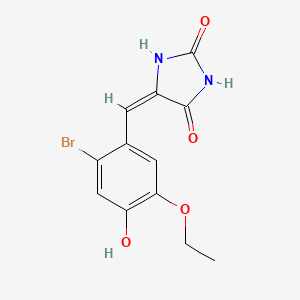![molecular formula C19H14F3NO3S B5586120 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)
2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide involves one-step or multi-step reactions, often initiated by the interaction of naphthyl compounds with various reagents. For example, a one-step method was reported for the synthesis of a closely related compound by treating a naphthalenesulfonyl chloride derivative with N, N-dimethylethylenediamine in acetonitrile in the presence of K2CO3, characterized by MS, FTIR, 1H NMR, 13C NMR, and other NMR techniques (Zhang, 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical environment and potential reactivity. For example, crystal structures were determined to understand the absence of Yang photocyclization in certain crystals, revealing the significance of distances between atoms and molecular interactions in influencing chemical behavior (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Chemical reactions involving naphthyl-related compounds can lead to the formation of various products depending on the reactants and conditions. For instance, reactions with aromatic amines can yield acylamino-arylamino-naphthoquinones or heterocyclic compounds, suggesting a versatile reactivity profile (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of compounds like 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide are crucial for their application and handling. Studies focusing on related compounds have detailed their crystal and molecular structures, providing insights into their stability, solubility, and other physical characteristics (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of naphthyl-sulfonyl compounds are influenced by their functional groups and molecular structure. For example, their reactivity with Grignard reagents, behavior in ligand-coupling reactions, and potential for cyclization or other transformations highlight the complex chemistry these compounds can undergo (Baker et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[3-(trifluoromethyl)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c20-19(21,22)15-8-4-9-16(12-15)27(25,26)23-18(24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUNSCYMDRRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5586055.png)


![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)
![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)
![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)
![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)
![3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B5586122.png)

